3-Methylbiphenyl chemical properties and structure
3-Methylbiphenyl chemical properties and structure
An In-Depth Technical Guide to 3-Methylbiphenyl: Chemical Properties, Structure, and Applications
Introduction
3-Methylbiphenyl, also known by synonyms such as 3-phenyltoluene and m-methylbiphenyl, is a bicyclic aromatic hydrocarbon.[1][2] It belongs to the biphenyl family of organic compounds, which are characterized by two phenyl rings connected by a single carbon-carbon bond.[1] The structure of 3-methylbiphenyl consists of a biphenyl backbone with a methyl group substituted at the third position of one of the benzene rings.[1][3] At room temperature, it is a colorless to pale yellow liquid with a distinct aromatic odor.[1] This compound is of significant interest to researchers and drug development professionals due to its utility as a versatile building block in organic synthesis and its applications in materials science.[1][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and safe handling protocols.
Chemical Structure and Physicochemical Properties
The molecular formula for 3-Methylbiphenyl is C₁₃H₁₂.[1] The presence of the methyl group at the meta-position of one of the phenyl rings influences its electronic properties and reactivity in chemical transformations. Unlike its isomer, 2-methylbiphenyl, where the methyl group can cause steric hindrance and affect the planarity of the two phenyl rings, 3-methylbiphenyl is considered to be planar.[4]
Below is a diagram illustrating the chemical structure of 3-Methylbiphenyl.
Caption: Chemical structure of 3-Methylbiphenyl.
A summary of the key physicochemical properties of 3-Methylbiphenyl is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 168.23 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Melting Point | 4-5 °C | [5][8] |
| Boiling Point | 272.7 °C | [6][8] |
| Density | ~1.014 g/mL at 20 °C | [8][9] |
| Refractive Index | 1.600 - 1.604 at 20 °C | [7][8] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, hexane, and ethyl acetate. | [1][3][6] |
| Flash Point | >110 °C | [3][8] |
| Vapor Pressure | 0.00796 mmHg | [5] |
Spectroscopic Profile
The structural elucidation of 3-Methylbiphenyl is routinely confirmed using a combination of spectroscopic techniques.
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¹H NMR Spectroscopy : The proton NMR spectrum of 3-Methylbiphenyl will show characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The methyl protons will present as a singlet at approximately δ 2.4 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the methyl carbon and the various aromatic carbons.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum of 3-Methylbiphenyl will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations within the aromatic rings.[5][10]
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight (168.23).[11] Fragmentation patterns can provide further structural information.
Synthesis and Reactivity
Synthesis
3-Methylbiphenyl can be synthesized through various methods, with modern palladium-catalyzed cross-coupling reactions being particularly common and efficient.[3] The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, is a widely used method.
Below is a generalized workflow for the synthesis of 3-Methylbiphenyl via a Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the synthesis of 3-Methylbiphenyl.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromotoluene (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-Methylbiphenyl.
Reactivity
The biphenyl ring system and the methyl group dictate the reactivity of 3-Methylbiphenyl. It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.[4] The directing effects of the existing substituents will influence the position of the incoming electrophile.
Applications in Research and Drug Development
3-Methylbiphenyl serves as a crucial intermediate in the synthesis of more complex organic molecules.[1] Its structural motif is found in various compounds of interest in medicinal chemistry and materials science. It is also utilized in research for studies related to catalytic hydrotreatment and as a component in the development of high-performance plastics and resins.[3] Suppliers of fine chemicals often provide 3-Methylbiphenyl for research and development purposes, including custom synthesis for the pharmaceutical industry.[8]
Safety, Handling, and Storage
Hazard Identification
-
Health Hazards : 3-Methylbiphenyl may cause skin, eye, and respiratory irritation.[1][5][6] It can be harmful if swallowed and may be fatal if it enters the airways.[12] Some sources indicate it may also cause drowsiness or dizziness.[12] The toxicological properties have not been fully investigated.[6]
-
Environmental Hazards : It is considered very toxic to aquatic life with long-lasting effects.[12]
Handling and Personal Protection
-
Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood.[6][12]
-
Personal Protective Equipment (PPE) :
-
General Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][12]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][13]
First Aid Measures
-
Ingestion : If swallowed, do NOT induce vomiting. Immediately call a poison center or doctor.[12]
-
Inhalation : Move the person to fresh air. Get medical attention if symptoms occur.[6]
-
Skin Contact : Wash skin with plenty of soap and water. Get medical aid if irritation develops or persists.[6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6]
Conclusion
3-Methylbiphenyl is a valuable aromatic hydrocarbon with a well-defined chemical structure and a range of applications, particularly in organic synthesis. A thorough understanding of its chemical properties, spectroscopic profile, and reactivity is essential for its effective and safe use in research and development. Adherence to proper safety and handling protocols is crucial to mitigate potential health and environmental risks associated with this compound.
References
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National Institutes of Health. (n.d.). 3-Methylbiphenyl. PubChem. Retrieved from [Link]
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Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-methyl biphenyl. Retrieved from [Link]
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Stenutz. (n.d.). 3-methylbiphenyl. Retrieved from [Link]
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Wine, T. P. J. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU. Retrieved from [Link]
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precisionFDA. (n.d.). 3-METHYLBIPHENYL. Retrieved from [Link]
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SIELC Technologies. (2018). 3-Methylbiphenyl. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
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